3-Bromo-2,4,5-trifluorobenzoyl fluoride
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Overview
Description
3-Bromo-2,4,5-trifluorobenzoyl fluoride is an organic compound with the molecular formula C7H2BrF3O It is a derivative of benzoyl fluoride, where the benzene ring is substituted with bromine and three fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4,5-trifluorobenzoyl fluoride typically involves the bromination and fluorination of benzoyl fluoride. One common method includes the following steps:
Bromination: Benzoyl fluoride is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position on the benzene ring.
Fluorination: The brominated intermediate is then subjected to fluorination using reagents like hydrogen fluoride or a fluorinating agent such as sulfur tetrafluoride to introduce the fluorine atoms at the 2, 4, and 5 positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and fluorinating agents can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4,5-trifluorobenzoyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of different oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl fluorides, while reduction reactions can produce different reduced derivatives.
Scientific Research Applications
3-Bromo-2,4,5-trifluorobenzoyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex fluorinated compounds.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Bromo-2,4,5-trifluorobenzoyl fluoride exerts its effects depends on its specific application. In organic synthesis, the compound acts as a reactive intermediate, participating in various chemical reactions to form desired products. The presence of bromine and fluorine atoms on the benzene ring enhances its reactivity and allows for selective functionalization.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5,6-trifluorobenzoyl fluoride
- 3-Bromo-2,4,5-trifluorobenzoic acid
- 2,4,5-Trifluorobenzoyl chloride
Uniqueness
3-Bromo-2,4,5-trifluorobenzoyl fluoride is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
3-bromo-2,4,5-trifluorobenzoyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF4O/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECHFGFIVREACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)F)C(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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